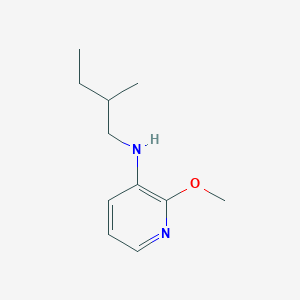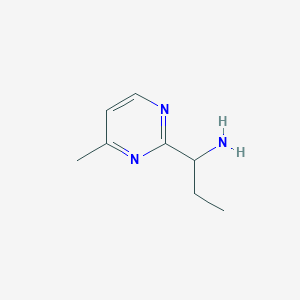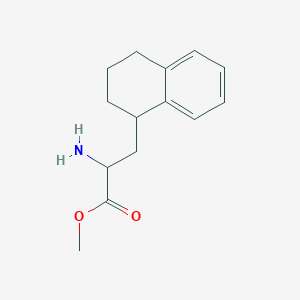![molecular formula C12H16N2O B13286867 4-{[(3-Methoxypropyl)amino]methyl}benzonitrile](/img/structure/B13286867.png)
4-{[(3-Methoxypropyl)amino]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-Methoxypropyl)amino]methyl}benzonitrile is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is characterized by the presence of a benzonitrile group substituted with a 3-methoxypropylamino group
Preparation Methods
The synthesis of 4-{[(3-Methoxypropyl)amino]methyl}benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 3-methoxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-{[(3-Methoxypropyl)amino]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
4-{[(3-Methoxypropyl)amino]methyl}benzonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-{[(3-Methoxypropyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subject to ongoing research, but it is believed that the compound can modulate various cellular processes through its binding to target proteins .
Comparison with Similar Compounds
4-{[(3-Methoxypropyl)amino]methyl}benzonitrile can be compared with other similar compounds, such as:
- 4-{[(2-Methoxyethyl)amino]methyl}benzonitrile
- 4-{[(3-Ethoxypropyl)amino]methyl}benzonitrile
- 4-{[(3-Methoxypropyl)amino]ethyl}benzonitrile
The unique combination of the 3-methoxypropylamino group with the benzonitrile moiety in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for research .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-[(3-methoxypropylamino)methyl]benzonitrile |
InChI |
InChI=1S/C12H16N2O/c1-15-8-2-7-14-10-12-5-3-11(9-13)4-6-12/h3-6,14H,2,7-8,10H2,1H3 |
InChI Key |
NNHCZIJCVALTTH-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13286785.png)


![(3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13286797.png)
![2-[(But-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13286800.png)

![2-[(2-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13286812.png)
![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B13286814.png)

![2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid](/img/structure/B13286827.png)
amine](/img/structure/B13286834.png)
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide](/img/structure/B13286835.png)

